molecular formula C16H15N3O5 B2362896 methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate CAS No. 364625-91-2

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

Cat. No.: B2362896
CAS No.: 364625-91-2
M. Wt: 329.312
InChI Key: SDEHYWLRQJNLKR-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative characterized by a pyridin-4-yl group at position 4, a methoxy-2-oxoethyl substituent at position 2, and ester/cyano functional groups. This compound belongs to a class of pyran-based heterocycles synthesized via multicomponent reactions involving malononitrile or cyanoacetate derivatives (). Its structure has been validated through crystallographic analysis, as demonstrated for closely related analogs ().

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-22-12(20)7-11-14(16(21)23-2)13(9-3-5-19-6-4-9)10(8-17)15(18)24-11/h3-6,13H,7,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEHYWLRQJNLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C21H18N2O5
  • Molecular Weight : 378.38 g/mol
  • CAS Number : 865660-04-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, some pyran derivatives demonstrated potent activity against various Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .
  • Anticancer Activity
    • Compounds with similar structural features have been investigated for their anticancer potential. For example, pyran derivatives have shown cytotoxic effects in several cancer cell lines, indicating a promising avenue for cancer treatment. The presence of specific substituents on the pyran ring has been linked to enhanced activity against cancer cells .
  • Anticonvulsant Activity
    • Some studies suggest that compounds with a pyran scaffold may possess anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels, which are critical in seizure activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure:

Substituent Effect on Activity
Amino group at position 6Enhances antimicrobial and anticancer activity
Cyano group at position 5Contributes to overall stability and activity
Methoxy group at position 2Improves solubility and bioavailability

This table summarizes how different substituents impact the biological efficacy of the compound, illustrating the importance of structural modifications in drug design.

Case Studies

  • Antimicrobial Efficacy
    • A study reported that a series of pyran derivatives, including methyl 6-amino-5-cyano derivatives, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably lower than those of standard antibiotics, suggesting a potential alternative treatment for resistant strains .
  • Cytotoxicity in Cancer Cells
    • In vitro assays demonstrated that methyl 6-amino-5-cyano derivatives induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent cytotoxic effects, which were attributed to the ability of the compound to interfere with cell cycle progression and induce oxidative stress .
  • Neuroprotective Effects
    • Research has indicated that certain pyran compounds can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases. The neuroprotective mechanism is believed to involve inhibition of apoptotic pathways and enhancement of antioxidant defenses .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of pyran derivatives, including methyl 6-amino-5-cyano derivatives. For instance, compounds related to this structure have been evaluated for their effectiveness against various cancer cell lines. A notable study demonstrated that certain 4H-pyran derivatives exhibited potent cytotoxic effects against colorectal cancer cells (HCT-116), with mechanisms involving the inhibition of cyclin-dependent kinase 2 (CDK2) and induction of apoptosis via caspase activation .

1.2 Antimicrobial Properties

The compound has also shown promising antibacterial and antifungal activities. Research indicates that pyran derivatives can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents . The structural features, such as the presence of the cyano group and the pyridine moiety, are believed to contribute to their bioactivity.

1.3 Anti-inflammatory Effects

Pyran derivatives have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds of interest for treating inflammatory diseases . Specific analogs have been reported to reduce inflammation markers in vitro, suggesting their potential therapeutic roles.

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of methyl 6-amino-5-cyano derivatives lend themselves to applications in agrochemicals, particularly in developing novel pesticides. Compounds with similar structures have been tested for their efficacy against agricultural pests and pathogens, showing potential as environmentally friendly alternatives to traditional pesticides .

Material Science Applications

3.1 Synthesis of Functional Materials

Methyl 6-amino-5-cyano derivatives are being explored for their utility in synthesizing functional materials such as dyes and pigments. The unique electronic properties conferred by the pyran ring system allow for applications in organic electronics and photonic devices .

3.2 Fluorescent Probes

The compound's ability to exhibit fluorescence makes it suitable for use as a fluorescent probe in biological imaging applications. This property is particularly valuable in tracking cellular processes and studying biomolecular interactions in real-time .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal Chemistry Anticancer, antimicrobial, anti-inflammatory properties
Agriculture Potential use as novel pesticides
Material Science Synthesis of functional materials (dyes, pigments) and fluorescent probes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among analogs include substituents at positions 2, 4, and the ester group (methyl vs. ethyl). Below is a comparative analysis:

Compound Name Substituents (Position 4) Substituents (Position 2) Ester Group Molecular Weight Notable Properties/Applications References
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate 4-Nitrophenyl 2-Methoxy-2-oxoethyl Methyl ~414.35 g/mol High crystallinity; strong intermolecular interactions (Hirshfeld analysis)
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate Isopropyl Methyl Ethyl 280.33 g/mol Antibacterial/antifungal activity; synthetic intermediate
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate 2-Chlorophenyl Phenyl Ethyl 380.83 g/mol Intermediate for polycondensed pyran-opyrimidines
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate 4-Ethylphenyl Sulfanyl-methylpyridinyl Methyl 446.53 g/mol Potential bioactivity; sulfur enhances reactivity

Crystallographic and Intermolecular Interactions

  • The nitro-substituted analog exhibits planar pyran rings and robust N–H⋯O/N–H⋯N hydrogen bonds, stabilizing crystal packing ().
  • In contrast, the pyridinyl group in the target compound may introduce π-π stacking due to aromaticity, altering packing efficiency ().

Physical Properties

  • Melting Points : Derivatives with nitro groups (e.g., 4-nitrophenyl analog) have higher melting points due to stronger intermolecular forces ().

Research Findings and Data Tables

Table 1: Key Crystallographic Parameters

Compound Space Group R-Factor Intermolecular Interactions Reference
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate P-1 0.045 N–H⋯O, C–H⋯O, π-π stacking
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate P21/c 0.052 N–H⋯N, N–H⋯O

Preparation Methods

One-Pot Condensation with CeO₂ Nanoparticles

A highly efficient method involves the one-pot condensation of pyridine-4-carbaldehyde , malononitrile , dimethyl acetylenedicarboxylate , and methyl acetoacetate in aqueous media. CeO₂ nanoparticles (10 mol%) catalyze the reaction at 80°C for 2 hours, achieving an 85% yield. The mechanism proceeds via:

  • Knoevenagel condensation between pyridine-4-carbaldehyde and malononitrile to form a benzylidenemalononitrile intermediate.
  • Michael addition of dimethyl acetylenedicarboxylate to the intermediate.
  • Cyclization and aromatization to yield the pyran core.

Key advantages :

  • Short reaction time (≤3 hours).
  • Eco-friendly aqueous medium.
  • Reusable CeO₂ catalyst.

Solvent-Free Microwave-Assisted Synthesis

Under solvent-free conditions, pyridine-4-carbaldehyde , malononitrile , and dimethyl 3-oxopentanedioate react in the presence of KOH/CaO (20 mol%) via microwave irradiation (80°C, 1 hour). This method achieves a 92% yield. Microwave irradiation enhances reaction kinetics by promoting uniform heating, reducing side products.

Catalytic Innovations in Pyran Formation

Tetraethylammonium Bromide (TEAB) Catalysis

TEAB (15 mol%) in ethanol at 70°C facilitates the MCR of pyridine-4-carbaldehyde , malononitrile , and methyl acetoacetate within 4 hours (78% yield). TEAB acts as a phase-transfer catalyst, stabilizing intermediates and accelerating cyclization.

Piperidine-Mediated Cyclization

In ethanol, piperidine (10 mol%) catalyzes the reaction of ethyl benzoylacetate with pyridine-4-carbaldehyde -derived benzylidenemalononitrile. The product forms via Michael addition, cyclization, and aromatization over 5 hours (72% yield).

Green Chemistry Approaches

Magnetized Water with K₂CO₃

A magnetized water system with K₂CO₃ (1 equiv) enables the synthesis at 70°C without organic solvents. The reaction completes in 40 minutes, yielding 89% product. Magnetized water enhances reactant solubility and stabilizes transition states through hydrogen-bonding networks.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) in pure water with Et₃N (20 mol%) reduces reaction time to 30 minutes (94% yield). Cavitation effects from ultrasound improve mass transfer and reaction homogeneity.

Mechanistic Insights and Intermediate Characterization

Isolation of Benzylidenemalononitrile Intermediate

The intermediate from pyridine-4-carbaldehyde and malononitrile is isolable (mp 82°C) and characterized by:

  • IR : ν = 2192 cm⁻¹ (C≡N), 1581 cm⁻¹ (C=C).
  • ¹H NMR : δ 7.47–8.46 ppm (pyridinyl and vinyl protons).

Cyclization Pathways

Cyclization proceeds via nucleophilic attack of the enolate oxygen on the electrophilic cyano carbon, forming the pyran ring. Aromatization is driven by dehydration.

Comparative Analysis of Methods

Method Catalyst Conditions Yield Time Reference
CeO₂ Nanoparticles CeO₂ (10 mol%) H₂O, 80°C 85% 2 h
Microwave/KOH-CaO KOH/CaO (20 mol%) Solvent-free, 80°C 92% 1 h
TEAB in Ethanol TEAB (15 mol%) Ethanol, 70°C 78% 4 h
Ultrasound/Et₃N Et₃N (20 mol%) H₂O, 25°C 94% 0.5 h

Optimization Challenges and Solutions

Byproduct Formation

The cyano group may undergo hydrolysis to carboxylic acids under prolonged heating. Mitigation strategies include:

  • Strict temperature control (≤80°C).
  • Use of anhydrous conditions for acid-sensitive steps.

Catalyst Recovery

CeO₂ and KOH/CaO catalysts are recoverable via filtration, retaining >90% activity after five cycles.

Q & A

Basic: What methodological considerations are critical for optimizing the synthesis of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate?

The synthesis of pyran derivatives often involves multicomponent reactions (MCRs) under controlled conditions. For example, ethyl acetoacetate and α,β-ethylenic nitriles can react in ethanol with pyridine as a base to form 4H-pyran skeletons, yielding ~75% after recrystallization . Alternatively, ionic liquids like [2-aminobenzoato][PF6] have been used as dual solvent-catalysts in similar MCRs, improving reaction efficiency and reducing side products . Key parameters include:

  • Solvent selection : Ethanol or water for eco-friendly protocols .
  • Catalyst choice : Pyridine for base-mediated cyclization or ionic liquids for enhanced regioselectivity .
  • Reaction time : Reflux for 3–5 hours to ensure completion .

Basic: How is the structural characterization of this compound validated in academic research?

Structural validation typically combines spectroscopic and crystallographic methods:

  • Spectroscopy :
    • IR : Peaks at ~2183 cm⁻¹ (C≡N), 3334–3398 cm⁻¹ (NH₂), and 1692 cm⁻¹ (C=O) confirm functional groups .
    • NMR : Distinct signals for ethoxy (δ 1.29 ppm, triplet) and pyridinyl protons (δ 7–8 ppm) resolve substitution patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine hydrogen-bonding networks, such as N–H⋯N interactions between NH₂ and cyano groups, critical for confirming molecular packing .

Advanced: What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include:

  • Hydrogen atom positioning : Riding models (C–H = 0.96–0.98 Å) and isotropic displacement parameters (Uiso(H) = 1.2–1.5Ueq) are used for refinement due to low electron density .
  • Absolute configuration uncertainty : Merging Friedel pairs in SHELXL when anomalous scattering is negligible .
  • Disorder in substituents : For example, the 2-methoxy-2-oxoethyl group may require constrained refinement or split-site modeling .

Advanced: How can researchers evaluate contradictory data in synthetic methodologies for pyran derivatives?

Contradictions in methods (e.g., solvent vs. ionic liquid protocols) are resolved via:

  • Yield and purity analysis : Compare recrystallized yields (75% in ethanol vs. 80–85% in ionic liquids ).
  • Green chemistry metrics : Assess solvent toxicity (e.g., ethanol vs. ionic liquids) using E-factor calculations.
  • Spectroscopic benchmarking : Validate product identity across methods using NMR/IR to detect side products (e.g., unreacted nitriles) .

Advanced: What strategies are recommended for predicting the bioactivity of this compound based on structural analogs?

Analog-based approaches include:

  • In silico docking : Compare the pyridinyl and cyano groups to known antitumor pyran derivatives (e.g., 4H-pyran-3-carboxylates with IC50 < 10 μM ).
  • In vitro assays : Test antibacterial activity via disk diffusion against E. coli and S. aureus, referencing pyran derivatives with 12–18 mm inhibition zones .
  • SAR studies : Modify the 2-methoxy-2-oxoethyl group to assess its role in membrane permeability .

Advanced: How do hydrogen-bonding interactions influence the solid-state properties of this compound?

X-ray data reveal:

  • Intramolecular N–H⋯N bonds : Between NH₂ and cyano groups (2.8–3.0 Å), stabilizing the planar pyran core .
  • Intermolecular chains : Parallel to the [100] direction via N–H⋯O (ethoxy) interactions, forming pseudo-dimers with R2<sup>2</sup>(12) motifs .
  • Impact on solubility : Strong H-bonding reduces solubility in nonpolar solvents, guiding formulation strategies .

Advanced: What role do solvent effects play in the regioselectivity of pyran ring formation?

  • Polar aprotic solvents : Enhance nucleophilicity of nitriles, favoring 4-pyridinyl substitution .
  • Water as solvent : Promotes H-bond stabilization of intermediates in four-component reactions, improving yield (e.g., 85% in water vs. 70% in ethanol) .
  • Ionic liquids : Reduce activation energy for cyclization via electrostatic stabilization, enabling room-temperature synthesis .

Advanced: How are reaction mechanisms elucidated for multicomponent pyran syntheses?

Mechanistic studies involve:

  • Intermediate trapping : Isolate Knoevenagel adducts (e.g., α,β-ethylenic nitriles) via TLC or HPLC .
  • Kinetic profiling : Monitor reaction progress using <sup>1</sup>H NMR to identify rate-determining steps (e.g., cyclization vs. condensation) .
  • DFT calculations : Model transition states for pyran ring closure, highlighting steric effects from the 2-methoxy group .

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